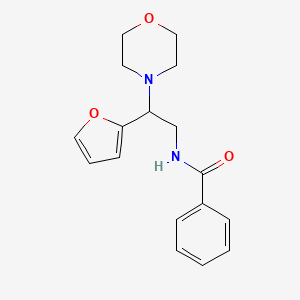

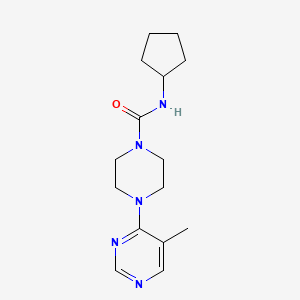

![molecular formula C11H14ClNO B2496479 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-37-9](/img/structure/B2496479.png)

6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Spirocyclic compounds are synthesized through various methods, including cyclization reactions, which are fundamental for constructing the spiro framework. For instance, the synthesis of spiro[cyclohexane-1,3′-indoline]-2′,4-diones involves multiple steps starting from 3-chloromethylene-2-indolones and proceeding through cycloadduct formation, showcasing the complexity and versatility of methods available for spiro compound synthesis (Beccalli et al., 2003).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of one or more spiro junctions, which are points where two rings are joined at a single atom. Structural analysis often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule. For example, the crystal structure of a related spiro compound was described, providing insights into the conformation and bond lengths typical for such molecules (Soriano-garcia et al., 2000).

Chemical Reactions and Properties

Spirocyclic compounds undergo a variety of chemical reactions, reflecting their chemical properties. For example, reactions with nucleophiles can lead to the formation of addition products, demonstrating the reactivity of certain functional groups within these molecules (Kayukov et al., 2011). These reactions are crucial for further modifications and derivatizations of the spiro framework.

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of methoxy and chloroacetyl groups can affect the compound’s solubility and crystalline form, which are important parameters for its characterization and application in synthesis (Soriano-garcia et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, acids, and bases, define how spirocyclic compounds can be used and modified in chemical synthesis. Their unique spirocyclic structure often imparts distinctive reactivity patterns, which can be exploited for the creation of new compounds with desired functional groups (Kayukov et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Spirocyclic compounds, including those related to 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole], have been the focus of synthetic chemistry due to their intriguing structures and potential biological activities. For instance, new synthetic pathways have been developed for spiro[cyclohexane-1,3′-indoline]-2′,4-diones, demonstrating the versatility of spirocyclic compounds in synthetic chemistry (Beccalli et al., 2003). Furthermore, the nucleophilic reactivities of indoles have been extensively studied, showcasing their importance in forming various chemical bonds and structures (Lakhdar et al., 2006).

Cyclopropanation

The cyclopropanation reactions of indoles and other related structures are of significant interest. For instance, cyclopropanation reactions of 6-deoxyhex-5-enopyranosides have provided insights into the formation of spirocyclopropanes, a structural motif that is closely related to the core structure of 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (Corsaro et al., 2008).

Corrosion Inhibition

Interestingly, spirocyclic compounds have also found applications in materials science, such as corrosion inhibition. Spiropyrimidinethiones, which share the spiro structural feature, have been investigated for their corrosion inhibition properties, highlighting the potential of spirocyclic compounds in protecting metals from corrosion (Yadav et al., 2015).

Pharmacological Applications

While the specific compound this compound was not directly mentioned, related research into indole derivatives has shown potential pharmacological applications, such as inhibition of tubulin polymerization, which is critical in cancer therapy (Gastpar et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWOHPYVCVAAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

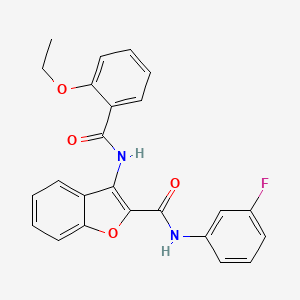

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

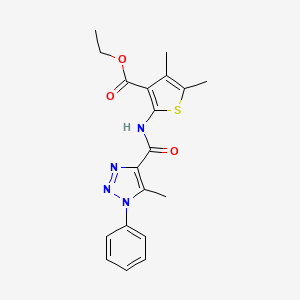

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

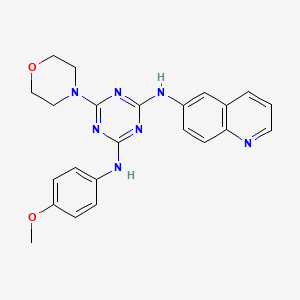

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)